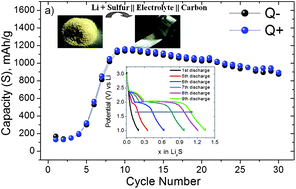Li–S batteries: simple approaches for superior performance†
Energy & Environmental Science Pub Date: 2012-10-23 DOI: 10.1039/C2EE23411D
Abstract
Although promising improvements have been made in the field of Li–S rechargeable batteries, they are still far from reaching the market place due to several drawbacks. To combat the solubility of polysulphides, confinement approaches aiming to trap sulphur within the cathode side have been pursued, but success has been limited. Herein, we drastically deviate from this approach and use a liquid cathode obtained either by dissolving polysulphides within the electrolyte or by placing sulphur powders in contact with the Li negative


Recommended Literature
- [1] Synthesis of ethylene glycol and terephthalic acid from biomass for producing PET
- [2] Light-responsive Pickering emulsions based on azobenzene-modified particles†
- [3] General discussion
- [4] Mesoscale modelling of environmentally responsive hydrogels: emerging applications
- [5] Real-time two-photon lithography in controlled flow to create a single-microparticle array and particle-cluster array for optofluidic imaging†
- [6] Galvanic replacement-induced introduction of a heteroligand into bimetallic and trimetallic nanoclusters†
- [7] MoC based Mott–Schottky electrocatalyst for boosting the hydrogen evolution reaction performance†
- [8] Transannular 1,5-hydride shift in 5-hydroxycyclooctanone: an experimental and theoretical investigation†
- [9] A novel approach to size separation of gold nanoparticles by capillary electrophoresis–evaporative light scattering detection
- [10] The origin of the longer wavelength emission in 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole and its analogue 2-phenylamino-5-(2-hydroxybenzono)-1,3,4-thiadiazole†‡

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 169555-93-5









